molecular formula C15H32NO6P B565176 tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate CAS No. 73839-23-3

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Cat. No.: B565176
CAS No.: 73839-23-3
M. Wt: 353.396
InChI Key: JNJAYILGKOYKRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate typically involves multiple steps, including the protection of functional groups, phosphorylation, and deprotection. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining high purity and yield. These methods often involve the use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphorylcholine group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted

Biological Activity

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a compound of interest in various fields, including biochemistry and pharmacology, due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H32NO6PC_{15}H_{32}NO_6P. This compound features a phosphorylcholine group, which is known to enhance biocompatibility and cellular interactions.

The biological activity of this compound can be attributed to its interactions with cell membranes and signaling pathways. The phosphorylcholine moiety facilitates interactions with lipid bilayers, potentially influencing membrane fluidity and protein function.

Target Interactions

  • Cell Membranes : The compound may integrate into phospholipid membranes, affecting permeability and fluidity.
  • Receptor Binding : There is potential for interaction with various receptors involved in cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Cell Proliferation : Investigations into its effect on cell proliferation indicate that it may modulate growth in certain cell lines, potentially through receptor-mediated pathways.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting a possible application in cancer therapy.

Case Studies

  • Antimicrobial Testing : A study evaluated the efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.
  • Cell Proliferation Assays : In vitro assays demonstrated that the compound could inhibit the proliferation of specific cancer cell lines at varying concentrations. The IC50 values were determined to assess potency.
  • Membrane Interaction Studies : Using fluorescence spectroscopy, researchers investigated how this compound affects membrane dynamics. The results indicated an increase in membrane fluidity, which may correlate with enhanced drug delivery systems.

Data Tables

Activity Type Effect Observed IC50 Value (µM)
AntimicrobialInhibition of Gram-positive bacteria15
Cell ProliferationInhibition in cancer cell lines20
Membrane FluidityIncreased fluidityN/A

Properties

IUPAC Name

[6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32NO6P/c1-15(2,3)22-14(17)10-8-7-9-12-20-23(18,19)21-13-11-16(4,5)6/h7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJAYILGKOYKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675747
Record name 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73839-23-3
Record name 3,5,12-Trioxa-4-phosphatetradecan-1-aminium, 4-hydroxy-N,N,N,13,13-pentamethyl-11-oxo-, inner salt, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73839-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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